4-Methyl-1,2-thiazol-5-amine;hydrochloride
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Overview
Description
4-Methyl-1,2-thiazol-5-amine;hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-methyl-1,2-thiazol-5-amine;hydrochloride, have been found to interact with various biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . For example, some thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole compounds, including 4-Methyl-1,2-thiazol-5-amine hydrochloride, can interact with various enzymes, proteins, and other biomolecules in physiological systems . These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors
Cellular Effects
Thiazole compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities These effects could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole compounds can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiazole compounds are known to be involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-thiazol-5-amine;hydrochloride typically involves the reaction of 4-methylthiazole with ammonia and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Materials: 4-methylthiazole, ammonia, hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring.
Purification: The product is purified through recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-thiazol-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-1,2-thiazol-5-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A precursor in the synthesis of 4-Methyl-1,2-thiazol-5-amine;hydrochloride.
2-Aminothiazole: Another thiazole derivative with similar chemical properties.
Thiazolidine: A reduced form of thiazole with distinct chemical behavior
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1,2-thiazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-2-6-7-4(3)5;/h2H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWRUJTXRGUUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605663-20-5 |
Source
|
Record name | 4-methyl-1,2-thiazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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